molecular formula C9H8ClNO B1591843 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22245-95-0

7-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1591843
CAS RN: 22245-95-0
M. Wt: 181.62 g/mol
InChI Key: NMZRTRAYSHQMPR-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C9H8ClNO . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one, has been achieved using the Castagnoli–Cushman reaction . This method was employed to create a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives as new antioomycete agents against P. recalcitrans .


Molecular Structure Analysis

The molecular structure of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one consists of a 3,4-dihydroisoquinolin-1(2H)-one scaffold with a chlorine atom attached at the 7th position .


Physical And Chemical Properties Analysis

7-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a solid substance at room temperature . It has a molecular weight of 181.62 .

Scientific Research Applications

Antitumor Activities

A novel class of 3,4-dihydroisoquinolines, including compounds related to 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one, has shown moderate antitumor activities in vitro. The crystal structure and synthesis of these compounds have been extensively studied, highlighting their potential in cancer research (Zhu et al., 2011).

Synthesis of Functionalized Isoquinolines

Research has shown that chlorinated 3,4-dihydroisoquinolines, closely related to the chemical structure , are suitable precursors for functionalized isoquinolines. These findings are significant in the context of synthetic chemistry and potential pharmaceutical applications (J. Jacobs et al., 2009).

Preparation of Pyrimidoisoquinolin-2-imine Hydrochlorides

Studies have demonstrated that tetrahydroisoquinolines, which are structurally related to 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one, can undergo ring isomerization to form pyrimidoisoquinolin-2-imine hydrochlorides. This synthesis is crucial in medicinal chemistry for developing new compounds (D. Korbonits et al., 1987).

Synthesis of 3,4-Dihydro-1(2H)-isoquinolinones

The interaction between homophthalic anhydrides and azomethines, including 3,4-dihydroisoquinoline derivatives, leads to the synthesis of 3,4-dihydro-1(2H)-isoquinolinones and 8-oxoberbines. This process is significant for creating new chemical entities with potential therapeutic applications (M. Haimova et al., 1977).

Synthesis of 8-Aryl-3,4-Dihydroisoquinolines

Research into the synthesis of 8-chloro-3,4-dihydroisoquinoline has led to the development of various 8-aryl-3,4-dihydroisoquinolines. These compounds are useful as building blocks in the synthesis of potential drug candidates (Csilla Hargitai et al., 2018).

Anticancer Properties of 1-Amino-3-Hetarylisoquinolines

A novel synthesis approach for 1-functionalized 3-hetarylisoquinolines, including 1-aminoisoquinolines, has been developed. Preliminary results indicate that these compounds possess promising anticancer properties (A. Konovalenko et al., 2020).

Methodology for Construction of the 3,4-Dihydroisoquinolinone Skeleton

A new method for the preparation of 3,4-dihydroisoquinolin-1(2H)-one, an essential structure for isoquinoline alkaloids, has been reported. This development is crucial for advancing the synthesis of complex natural products (Berk Mujde et al., 2011).

Safety And Hazards

The safety information for 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

The results of the study on the derivatives of 3,4-dihydroisoquinolin-1(2H)-one provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

7-chloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZRTRAYSHQMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595462
Record name 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

22245-95-0
Record name 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

P2O5 (3.1 g, 0.0495 mmol) was added to a stirred solution of [2-(4-chloro-phenyl)-ethyl]-carbamic acid ethyl ester (2.5 g, 0.01097 mmol) in POCl3 (10 mL) The resulting mixture was heated to reflux for 3 hours. The reaction was monitored by TLC (10% methanol in DCM). The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The concentrate was quenched with chilled water, basified with NaHCO3 solution and extracted with ethylacetate. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated under reduced pressure. Purification by column chromatography on silica gel (10% methanol in CHCl3) afforded 500 mg of the product (26.3% yield).
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
26.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NR Wurtz, BL Parkhurst, W Jiang… - ACS Medicinal …, 2016 - ACS Publications
Inhibitors of Factor VIIa (FVIIa), a serine protease in the clotting cascade, have shown strong antithrombotic efficacy in preclinical thrombosis models with minimal bleeding liabilities. …
Number of citations: 15 pubs.acs.org
H Kurouchi, T Ohwada - The Journal of Organic Chemistry, 2019 - ACS Publications
Benzolactams with medium-sized rings were synthesized via the electrophilic aromatic substitution reaction of carbamoyl cations (R 1 R 2 N + ═C═O) in good to high yields without …
Number of citations: 21 pubs.acs.org
J Lu - 2005 - search.proquest.com
Inhibitors of phenylethanolamine N-methyltransferase (PNMT; EC 2.1. 1.28) are potential pharmacological tools for the study of the functions of epinephrine in the central nervous system…
Number of citations: 1 search.proquest.com
AES Cunha - 2017 - estudogeral.uc.pt
Influenza viruses are major human pathogens responsible for respiratory diseases affecting millions of people worldwide and characterized by high morbidity and significant mortality. …
Number of citations: 0 estudogeral.uc.pt
AE Santo Cunha - 2019 - search.proquest.com
Os vírus influenza são agentes patogénicos responsáveis por doenças respiratórias–gripe-que afetam a população mundial e caracterizadas por elevada morbilidade e significativa …
Number of citations: 0 search.proquest.com

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